Home > Products > Screening Compounds P26425 > (S,R,S)-Ahpc-peg4-NH2
(S,R,S)-Ahpc-peg4-NH2 - 2010159-57-4

(S,R,S)-Ahpc-peg4-NH2

Catalog Number: EVT-3204801
CAS Number: 2010159-57-4
Molecular Formula: C32H49N5O8S
Molecular Weight: 663.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a specialized compound utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound integrates a von Hippel-Lindau (VHL)-recruiting ligand with a polyethylene glycol (PEG) linker, which enhances solubility and facilitates interactions with target proteins. Its unique structure allows for efficient binding and degradation of specific proteins, making it a valuable tool in medicinal chemistry and drug development.

Source and Classification

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is classified as an E3 ligase ligand-linker conjugate. It is synthesized from the (S,R,S)-AHPC base, which is a known VHL ligand. The incorporation of the PEG4 linker provides advantages such as increased solubility in aqueous environments, which is crucial for biological applications. The compound is available from various suppliers, including Sigma-Aldrich and MedChemExpress, emphasizing its relevance in research settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride involves several key steps:

  1. Preparation of the VHL Ligand: The synthesis begins with the formation of the VHL ligand, which is essential for recruiting E3 ligase.
  2. Attachment of the PEG Linker: The PEG4 linker is then covalently attached to the VHL ligand. This step typically requires specific coupling agents to facilitate the reaction.
  3. Formation of the Amine Group: The final step involves introducing an amine group to create (S,R,S)-AHPC-PEG4-NH2 hydrochloride.

The synthesis generally employs organic solvents and controlled reaction conditions to maintain stereochemistry and achieve high purity levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S,R,S)-AHPC-PEG4-NH2 hydrochloride can be described as follows:

  • Molecular Formula: C₁₃H₁₈ClN₃O₄
  • Molecular Weight: Approximately 307.75 g/mol
  • Structural Features: The compound features a central VHL ligand connected to a PEG4 chain, culminating in an amine functional group. This configuration allows for effective binding to target proteins via amide bond formation.

The stereochemistry at the chiral centers contributes to its specificity in biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

(S,R,S)-AHPC-PEG4-NH2 hydrochloride participates in several types of chemical reactions:

  • Substitution Reactions: The amine group can react with carboxylic acids to form amide bonds, facilitating the conjugation with target ligands.
  • Click Chemistry: The compound can engage in copper-catalyzed azide-alkyne cycloaddition reactions, allowing for bioconjugation applications. This reaction is particularly useful for creating diverse libraries of PROTACs by linking to azide-bearing biomolecules.

Common reagents used in these reactions include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .

Mechanism of Action

Process and Data

The mechanism of action for (S,R,S)-AHPC-PEG4-NH2 hydrochloride involves its role as a recruiter for the VHL protein, which is part of the E3 ubiquitin ligase complex. Upon binding to the target protein, it facilitates ubiquitination, leading to proteasomal degradation. This process effectively reduces the levels of specific proteins within cells, providing a powerful strategy for therapeutic intervention against diseases characterized by abnormal protein expression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S,R,S)-AHPC-PEG4-NH2 hydrochloride exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in biochemical research .

Applications

Scientific Uses

(S,R,S)-AHPC-PEG4-NH2 hydrochloride has several significant applications in scientific research:

  • Targeted Protein Degradation: It is primarily used in developing PROTACs that selectively degrade proteins implicated in various diseases, including cancer.
  • Bioconjugation: Its ability to participate in click chemistry reactions makes it valuable for creating complex biomolecular constructs.
  • Drug Development: The compound serves as a building block for synthesizing more complex molecules aimed at modulating protein function or expression.
Introduction to Targeted Protein Degradation Platforms

Evolution of PROTAC Technology and Molecular Design Principles

The PROTAC concept originated in 2001 with Sakamoto et al.'s peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) using an SCFβ-TRCP E3 ligase-recruiting phosphopeptide [1] [6]. These early constructs faced limitations in cell permeability and stability, prompting a transition toward fully small-molecule PROTACs. A pivotal advancement occurred in 2008 with the development of the first small-molecule PROTAC, which used a murine double minute 2 (MDM2) ligand to degrade the androgen receptor (AR) [1] [6]. This established the core heterobifunctional architecture: a target protein binder, an E3 ligase recruiter, and a linker tethering both moieties.

Molecular Design Principles:

  • Linker Optimization: Linkers are not merely spacers but critically influence ternary complex formation, degradation efficiency, and physicochemical properties. Flexible polyethylene glycol (PEG)-based chains (e.g., peg4 in (S,R,S)-Ahpc-peg4-NH2) enhance conformational adaptability, while rigid aromatics may improve selectivity [4] [8].
  • Warhead Selection: Target binders require sub-micromolar affinity but need not be functional inhibitors. Binding to any accessible surface suffices for degradation [8].
  • Catalytic Efficiency: PROTACs operate substoichiometrically, enabling degradation at low doses and reducing off-target effects [6].

Table 1: Key Milestones in PROTAC Development

YearMilestoneSignificance
2001Peptide-based PROTAC (MetAP-2 target)Proof-of-concept for UPS hijacking
2008First small-molecule PROTAC (AR degradation)Established drug-like scaffold potential
2019ARV-110 (Phase I)First PROTAC in clinical trials for prostate cancer
2022≥20 PROTACs in clinical evaluationValidation of broad therapeutic applicability

Role of E3 Ubiquitin Ligase Recruiters in Ternary Complex Formation

E3 ligases determine the spatial-temporal specificity of ubiquitination. Over 600 human E3 ligases exist, yet fewer than 10 have been harnessed for PROTACs, with von Hippel-Lindau (VHL) and cereblon (CRBN) dominating clinical candidates [1] [3] [6].

Mechanistic Insights:

  • Ternary Complex Dynamics: Effective degradation requires stable POI-PROTAC-E3 complex formation. Cooperativity—where the PROTAC enhances POI-E3 interactions beyond mere tethering—dictates degradation efficiency. For instance, MZ1-induced BRD4-VHL complexes exhibit 10-fold higher affinity than binary interactions [1] [4].
  • E3 Ligase Selection Criteria:
  • Tissue Distribution: VHL is ubiquitously expressed, while CRBN shows higher abundance in hematopoietic cells [3].
  • Structural Accessibility: VHL's hydrophobic pocket accommodates diverse ligands, enabling rational design [3] [10].
  • Catalytic Activity: RING-type E3s (e.g., VHL) directly ubiquitinate substrates, whereas HECT-type E3s require intermediate steps [5].

Table 2: Major E3 Ligases in PROTAC Development

E3 LigaseLigand ClassKey FeaturesClinical Candidates
VHLHydroxyproline-basedDeep hydrophobic pocket, high cooperativityARV-471 (ER degrader)
CRBNImmunomodulatory drugsBroad tissue expression, peptide-mimetic bindingCC-9461 (AR degrader)
MDM2Nutlinsp53 regulator, oncogenic relevancePreclinical

Computational Advances: Tools like DeepTernary (SE(3)-equivariant deep learning) and Rosetta-based docking enable rapid prediction of ternary complex structures. Buried surface area (BSA) correlates with degradation efficacy—optimally 1,100–1,500 Ų for VHL-based PROTACs [2] [4].

Structural Classification of VHL Ligands in Degrader Development

VHL ligands are characterized by a hydroxyproline (Hyp) core that mimics the natural HIF-1α substrate, engaging the VHL β-domain with nanomolar affinity [3] [10]. Optimization has focused on modifying three regions: the Hyp pharmacophore, hydrophobic substituents, and exit vectors for linker attachment.

(S,R,S)-Ahpc Derivatives:

  • Stereochemistry: The (S,R,S) configuration maximizes VHL binding by preserving critical hydrogen bonds with Tyr98, His110, and Ser111 [5] [10].
  • Chemical Modifications:
  • Hyp Mimetics: Replacement of Hyp with (S)-amino-(1R,2S)-indane-1-carboxylic acid (Ahpc) enhances metabolic stability while retaining affinity [10].
  • PEG Linkers: Tetraglycine (peg4) linkers in (S,R,S)-Ahpc-peg4-NH2 improve solubility and reduce aggregation. The terminal amine (-NH2) facilitates conjugation to warheads via amide coupling [5] [10].
  • Structure-Activity Relationship (SAR): Hydrophobic groups at the N-acyl position (e.g., tert-butyl in VH032) boost affinity 10-fold over smaller alkyl chains by filling the VHL hydrophobic pocket [3].

Table 3: Evolution of VHL Ligands for PROTAC Design

Ligand GenerationRepresentative CompoundAffinity (Kd, nM)Key ModificationsPROTAC Examples
First-generationVH032~80–120Unoptimized exit vectorsMZ1 (BRD4 degrader)
Second-generationVH298~12–25N-acyl hydrophobic bulkdBRD9 (BRD9 degrader)
Third-generation(S,R,S)-Ahpc derivatives~5–15Ahpc core, peg4 linkers, diverse vectorsPreclinical candidates

Patent Landscape: Since 2019, over 50 patents disclose novel VHL ligands, with (S,R,S)-Ahpc-peg4-NH2 derivatives featuring prominently. Key innovations include:

  • Bioisosteric Replacements: Cyclopropyl groups replacing tert-butyl to mitigate oxidative metabolism [10].
  • Bivalent Degraders: Homo-PROTACs like VH2982 induce VHL self-degradation, expanding E3 ligase modulation [10].

Future Directions: Computational workflows (e.g., AlphaFold 3) now integrate ligand data to predict ternary complexes involving flexible PROTACs, accelerating the design of (S,R,S)-Ahpc-based degraders [9].

Properties

CAS Number

2010159-57-4

Product Name

(S,R,S)-Ahpc-peg4-NH2

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H49N5O8S

Molecular Weight

663.8

InChI

InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VSMWDQCRYIOFMX-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.